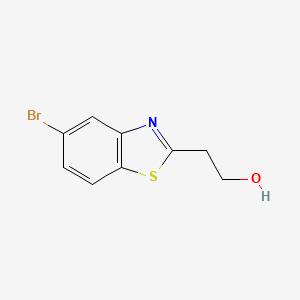
5-Bromo-2-benzothiazoleethanol
Cat. No. B8764358
Key on ui cas rn:
791614-74-9
M. Wt: 258.14 g/mol
InChI Key: FJIMNGQMCBWDMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07094790B2
Procedure details


To a dry 100 mL flask, 2,2,6′,6′-tetra-methyl piperidine (0.56 g, 4 mmol) and 6 mL of THF was added and cooled to −78° C. Then n-BuLi (1.5 mL, 2.5M) was added rapidly, and the mixture of LiTMP was stirred for 3 hr. 5-Bromo-2-methyl-benzothiazole (0.75 g, 3.3 mmol) was added in solid form in to the reaction at −78° C., and after stirring for 4 hours at −78° C., 6 equivalents of para-formaldehyde was added to the reaction while stirring rapidly. The reaction was worked up by addition of sat. NH4Cl solution, and the reaction was extracted with CH2Cl2 dried, and concentrated in vacuo to give crude product, 1.02 g. The crude product was purified by flash chromatography, eluting with CH2Cl2, then with 20% MeOH/CH2Cl2 to elute the product. 1H NMR (400 MHz, CDCl3) d ppm 3.32 (t, J=5.76 Hz, 2 H) 4.11 (q, J=5.95 Hz, 2 H) 7.48 (dd, J=8.51, 1.92 Hz, 1 H) 7.70 (d, J=8.51 Hz, 1 H) 8.11 (d, J=1.92 Hz, 1 H)
[Compound]
Name
2,2,6′,6′-tetra-methyl piperidine
Quantity
0.56 g
Type
reactant
Reaction Step One







Identifiers


|
REACTION_CXSMILES
|
[Li]CCCC.[Li]N1C(C)(C)CCCC1(C)C.[Br:17][C:18]1[CH:19]=[CH:20][C:21]2[S:25][C:24]([CH3:26])=[N:23][C:22]=2[CH:27]=1.[CH2:28]=[O:29].[NH4+].[Cl-]>C1COCC1>[Br:17][C:18]1[CH:19]=[CH:20][C:21]2[S:25][C:24]([CH2:26][CH2:28][OH:29])=[N:23][C:22]=2[CH:27]=1 |f:4.5|
|
Inputs


Step One
[Compound]
|
Name
|
2,2,6′,6′-tetra-methyl piperidine
|
|
Quantity
|
0.56 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
6 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
1.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Li]CCCC
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Li]N1C(CCCC1(C)C)(C)C
|
Step Four
|
Name
|
|
|
Quantity
|
0.75 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=CC2=C(N=C(S2)C)C1
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=O
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[NH4+].[Cl-]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred for 3 hr
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
after stirring for 4 hours at −78° C.
|
|
Duration
|
4 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
while stirring rapidly
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the reaction was extracted with CH2Cl2
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give crude product, 1.02 g
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product was purified by flash chromatography
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with CH2Cl2
|
WASH
|
Type
|
WASH
|
|
Details
|
with 20% MeOH/CH2Cl2 to elute the product
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
BrC=1C=CC2=C(N=C(S2)CCO)C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
